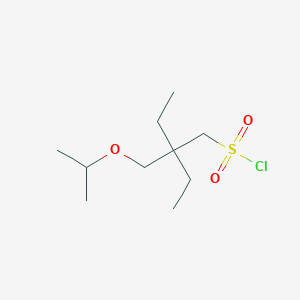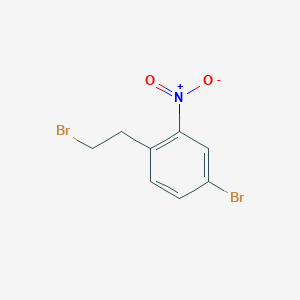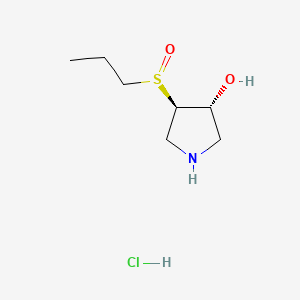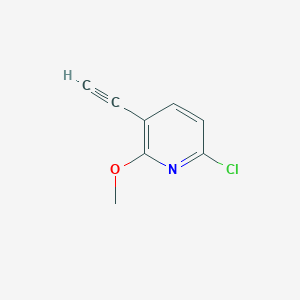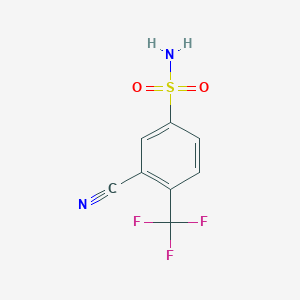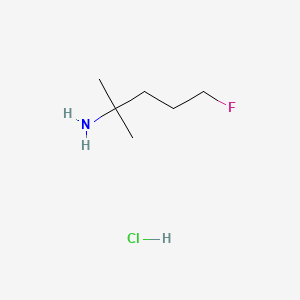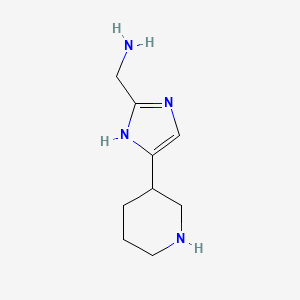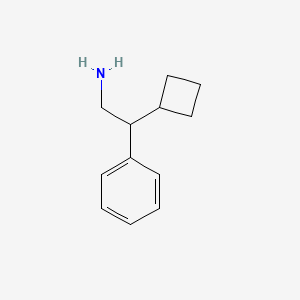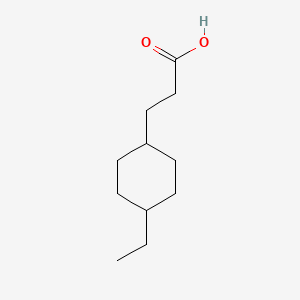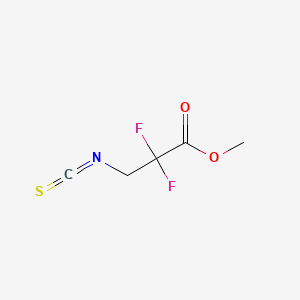
Methyl 2,2-difluoro-3-isothiocyanatopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-difluoro-3-isothiocyanatopropanoate is an organic compound with the molecular formula C5H5F2NO2S. This compound is characterized by the presence of both fluorine and isothiocyanate groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoro-3-isothiocyanatopropanoate typically involves the reaction of a suitable precursor with reagents that introduce the fluorine and isothiocyanate groups. One common method involves the reaction of 2,2-difluoro-3-hydroxypropanoic acid with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and quality control to ensure the final product meets the required specifications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2,2-difluoro-3-isothiocyanatopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The fluorine atoms in the compound can influence its reactivity towards oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can yield ureas or thioureas, while reaction with alcohols can produce esters or ethers.
科学的研究の応用
Methyl 2,2-difluoro-3-isothiocyanatopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2,2-difluoro-3-isothiocyanatopropanoate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic sites in biomolecules, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
類似化合物との比較
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains fluorine atoms and is used in similar applications, such as the synthesis of fluorinated compounds.
2,2-Difluoro-3-oxopentanoate: Another fluorinated compound with applications in organic synthesis.
Uniqueness
Methyl 2,2-difluoro-3-isothiocyanatopropanoate is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct reactivity and properties. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
特性
分子式 |
C5H5F2NO2S |
|---|---|
分子量 |
181.16 g/mol |
IUPAC名 |
methyl 2,2-difluoro-3-isothiocyanatopropanoate |
InChI |
InChI=1S/C5H5F2NO2S/c1-10-4(9)5(6,7)2-8-3-11/h2H2,1H3 |
InChIキー |
OJLDJNWPGCPNTG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CN=C=S)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride](/img/structure/B13524206.png)
![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)
